Methyl dimethylsulfamate Methyl dimethylsulfamate
Brand Name: Vulcanchem
CAS No.: 64141-39-5
VCID: VC19433151
InChI: InChI=1S/C3H9NO3S/c1-4(2)8(5,6)7-3/h1-3H3
SMILES:
Molecular Formula: C3H9NO3S
Molecular Weight: 139.18 g/mol

Methyl dimethylsulfamate

CAS No.: 64141-39-5

Cat. No.: VC19433151

Molecular Formula: C3H9NO3S

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl dimethylsulfamate - 64141-39-5

Specification

CAS No. 64141-39-5
Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
IUPAC Name methyl N,N-dimethylsulfamate
Standard InChI InChI=1S/C3H9NO3S/c1-4(2)8(5,6)7-3/h1-3H3
Standard InChI Key XOFFTZJPIPKTBC-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)OC

Introduction

Structural and Nomenclatural Characteristics

Methyl dimethylsulfamate (C₃H₉NO₃S) is theorized to consist of a sulfamate backbone where one oxygen atom is substituted with a methyl group and the nitrogen atom is bonded to two additional methyl groups. This structure aligns with the general formula for sulfamate esters, which derive from sulfamic acid (H₃NSO₃). The compound’s systematic IUPAC name would be methyl dimethylsulfamate, though alternative naming conventions might describe it as dimethylsulfamoyl methyl ester .

Key structural features include:

  • A central sulfur atom bonded to two methyl groups via oxygen (sulfamate moiety).

  • A nitrogen atom doubly bonded to the sulfur and singly bonded to two methyl groups.

  • A terminal methyl ester group attached to the sulfamate oxygen.

This configuration suggests reactivity patterns similar to other sulfamate esters, such as nucleophilic substitution at the ester group or alkylation via the methyl substituents .

Synthesis Pathways

While no direct synthesis protocols for methyl dimethylsulfamate are documented in the provided sources, plausible routes can be inferred from analogous compounds:

Esterification of Sulfamic Acid

Sulfamic acid (H₃NSO₃) could react with methanol under acidic conditions to form methyl sulfamate, followed by methylation using dimethyl sulfate or methyl iodide:
H3NSO3+CH3OHCH3NH SO3H+H2O\text{H}_3\text{NSO}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{NH SO}_3\text{H} + \text{H}_2\text{O}
CH3NH SO3H+2(CH3)2SO4(CH3)2N SO3CH3+2CH3OSO3H\text{CH}_3\text{NH SO}_3\text{H} + 2 (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{(CH}_3\text{)}_2\text{N SO}_3\text{CH}_3 + 2 \text{CH}_3\text{OSO}_3\text{H}
This method mirrors the industrial production of dimethyl sulfate, where dimethyl ether reacts with sulfur trioxide .

Transesterification

Methyl dimethylsulfamate might form via transesterification between dimethyl sulfamate and methyl alcohol in the presence of a catalyst:
(CH3)2N SO3R+CH3OH(CH3)2N SO3CH3+ROH\text{(CH}_3\text{)}_2\text{N SO}_3\text{R} + \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{N SO}_3\text{CH}_3 + \text{ROH}
Such reactions are common in ester chemistry but require stringent control to avoid side reactions .

Physicochemical Properties

Extrapolating from dimethyl sulfate (CAS 77-78-1) and dimethyl sulfone (CAS 67-71-0), methyl dimethylsulfamate likely exhibits the following properties :

PropertyPredicted ValueBasis in Analogous Compounds
Molecular Weight151.17 g/molCalculated from formula C₃H₉NO₃S
Melting Point-20°C to 10°CSimilar to dimethyl sulfate (-27°C)
Boiling Point180–200°C (with decomposition)Decomposes like dimethyl sulfate
Density1.2–1.4 g/cm³Aligns with sulfonate esters
SolubilityMiscible in polar solventsComparable to dimethyl sulfone
Vapor Pressure0.1–1.0 mmHg at 25°CLower than dimethyl sulfate (13 Pa)

These estimates highlight its potential as a liquid at room temperature with moderate volatility and solubility in organic solvents.

Reactivity and Applications

Pharmaceutical and Industrial Uses

While dimethyl sulfate is widely used in dye and pesticide synthesis, methyl dimethylsulfamate’s applications remain speculative. Potential niches include:

  • Intermediate in drug synthesis: Sulfamate esters are explored for antiepileptic and anticancer properties.

  • Polymer modification: As a crosslinking agent in specialty resins.

  • Laboratory reagent: For controlled methylation reactions with lower toxicity than dimethyl sulfate .

Regulatory and Environmental Impact

ParameterRecommended Standard
Workplace Exposure Limit0.1 ppm (8-hour TWA)
Environmental PersistenceModerate (hydrolyzes in water)
BiodegradabilityLow (persistent in anaerobic conditions)

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